(5Z)-5-({5-bromo-1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-2-thioxoimidazolidin-4-one
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Overview
Description
The compound (5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a brominated indole moiety, a fluorophenoxyethyl group, and a sulfanylideneimidazolidinone core. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of the indole derivative. The bromination of the indole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The fluorophenoxyethyl group is introduced via nucleophilic substitution reactions, often using potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The final step involves the formation of the sulfanylideneimidazolidinone core through a condensation reaction with appropriate thiourea derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and nucleophilic substitution steps, as well as advanced purification techniques such as recrystallization and chromatography to ensure high-quality final product .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorophenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N-bromosuccinimide (NBS), potassium carbonate, dimethylformamide (DMF), potassium permanganate, hydrogen peroxide, palladium on carbon (Pd/C), and various nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-diones, while reduction of the bromine atom can produce the corresponding hydrogenated indole derivative .
Scientific Research Applications
(5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The brominated indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets. The sulfanylideneimidazolidinone core is thought to contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-N-[(5Z)-5-(5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BENZAMIDE
- {(5Z)-5-[5-BROMO-1-(CARBOXYMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}ACETIC ACID DIACETATE
- 2-[(5Z)-5-(5-BROMO-1-BUTYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]ETHANESULFONIC ACID
Uniqueness
The uniqueness of (5Z)-5-({5-BROMO-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its combination of a brominated indole moiety, a fluorophenoxyethyl group, and a sulfanylideneimidazolidinone core. This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19BrFN3O2S |
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Molecular Weight |
488.4 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H19BrFN3O2S/c1-2-27-21(28)18(25-22(27)30)11-14-13-26(19-8-7-15(23)12-16(14)19)9-10-29-20-6-4-3-5-17(20)24/h3-8,11-13H,2,9-10H2,1H3,(H,25,30)/b18-11- |
InChI Key |
UABDPWYADILYRM-WQRHYEAKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC=CC=C4F)/NC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CCOC4=CC=CC=C4F)NC1=S |
Origin of Product |
United States |
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